1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzodiazole moiety, and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the benzodiazole intermediate with 3-methoxyphenol and ethylene oxide under basic conditions.
Formation of the Pyrrolidinone Core: The final step involves the cyclization of the intermediate with tert-butylamine and a suitable acylating agent to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxyethyl side chain may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-4-{1-[2-(3-hydroxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
1-tert-butyl-4-{1-[2-(3-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-tert-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-24(2,3)27-16-17(14-22(27)28)23-25-20-10-5-6-11-21(20)26(23)12-13-30-19-9-7-8-18(15-19)29-4/h5-11,15,17H,12-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJVGSJBWFXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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